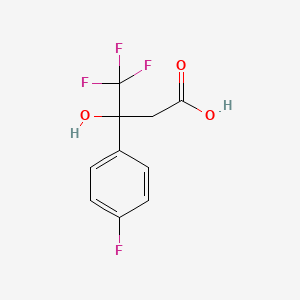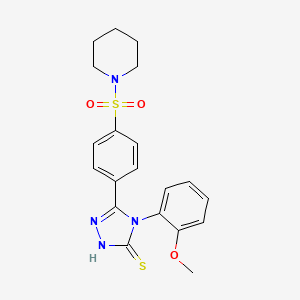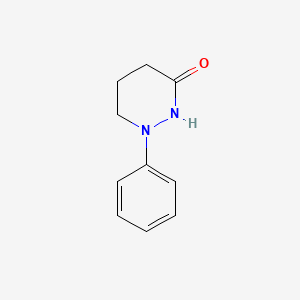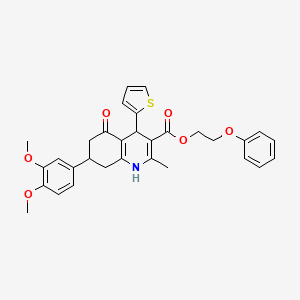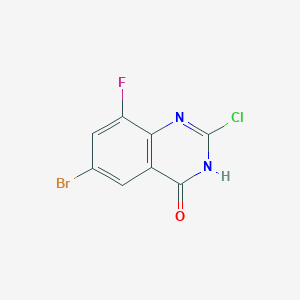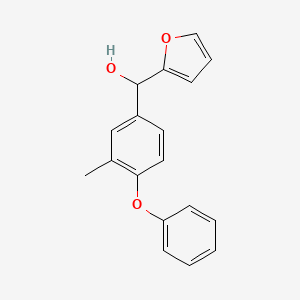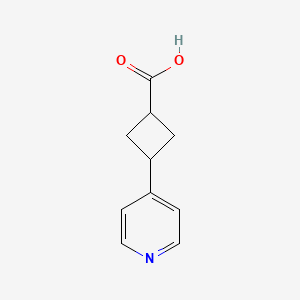
3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ピリジン-4-イル)シクロブタン-1-カルボン酸は、分子式 C10H11NO2 を持つ有機化合物です。この化合物は、ピリジン-4-イル基とカルボン酸基が置換されたシクロブタン環を特徴としています。
2. 製法
合成経路と反応条件: 4-(ピリジン-4-イル)シクロブタン-1-カルボン酸の合成は、一般的に環状付加反応を伴います。 一般的な方法の1つは、UV光照射下でのアルケンとピリジン誘導体の[2+2]環状付加反応です 。反応条件には、しばしばジクロロメタンなどの溶媒と、環状付加プロセスを促進するためのロジウム錯体などの触媒の使用が含まれます。
工業生産方法: この化合物の工業生産には、製品の品質と収率を安定させるために、連続フローリアクターを含むバルク合成技術が用いられる場合があります。 再結晶やクロマトグラフィーなどの高度な精製方法を使用することで、高純度の4-(ピリジン-4-イル)シクロブタン-1-カルボン酸を得ることができます .
3. 化学反応解析
反応の種類: 4-(ピリジン-4-イル)シクロブタン-1-カルボン酸は、以下のものを含む様々な化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化することができます。
還元: 還元反応によってカルボン酸基をアルコールに変換することができます。
置換: 求核置換反応はピリジン環で起こることがあり、様々な置換誘導体の生成につながります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬を酸性条件で使用します。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの試薬を使用します。
置換: ハロゲン (例えば、臭素) や求核剤 (例えば、アミン) などの試薬を適切な条件下で使用します。
主な生成物: これらの反応によって生成される主な生成物には、反応の種類と条件に応じて、置換ピリジン誘導体、アルコール、ケトンが含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with pyridine derivatives under UV light irradiation . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as rhodium complexes to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, alcohols, and ketones, depending on the reaction type and conditions .
科学的研究の応用
4-(ピリジン-4-イル)シクロブタン-1-カルボン酸は、科学研究において様々な応用があります。
化学: 複雑な有機分子や複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 生化学アッセイにおけるリガンドとしての可能性や、分子生物学研究におけるプローブとしての可能性が調査されています。
医学: 抗炎症作用や抗菌作用を含む、潜在的な治療的特性について検討されています。
作用機序
4-(ピリジン-4-イル)シクロブタン-1-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。ピリジン環は、タンパク質中の芳香族残基とπ-π相互作用を起こすことができます。一方、カルボン酸基はアミノ酸側鎖と水素結合を形成することができます。 これらの相互作用は、酵素や受容体の活性を調節し、様々な生化学経路に影響を与える可能性があります .
類似化合物:
- 3-(ピリジン-3-イル)シクロブタン-1-カルボン酸
- 3-(ピリジン-2-イル)シクロブタン-1-カルボン酸
- 3-(ピリジン-4-イル)シクロペンタン-1-カルボン酸
比較: 類似体と比較して、4-(ピリジン-4-イル)シクロブタン-1-カルボン酸は、ピリジン環の位置によって、電子特性と立体相互作用が影響を受け、独自の反応性を示します。 この独自性は、合成化学や材料科学において、特定の用途に適した貴重な化合物となっています .
類似化合物との比較
- 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid
- 3-(Pyridin-2-yl)cyclobutane-1-carboxylic acid
- 3-(Pyridin-4-yl)cyclopentane-1-carboxylic acid
Comparison: Compared to its analogs, 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid exhibits unique reactivity due to the position of the pyridine ring, which influences its electronic properties and steric interactions. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and material science .
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
3-pyridin-4-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-5-8(6-9)7-1-3-11-4-2-7/h1-4,8-9H,5-6H2,(H,12,13) |
InChIキー |
VLIVMBLPMZPLAD-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1C(=O)O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


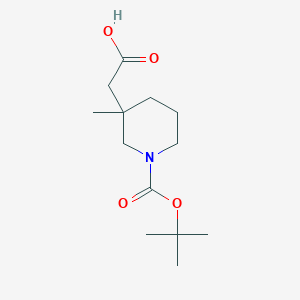
![(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768932.png)


